5-[(2-Bromoanilino)methyl]-8-quinolinol 5-[(2-Bromoanilino)methyl]-8-quinolinol 5-[(2-bromoanilino)methyl]-8-quinolinol is a hydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 618411-11-3
VCID: VC7663217
InChI: InChI=1S/C16H13BrN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2
SMILES: C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Br
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.197

5-[(2-Bromoanilino)methyl]-8-quinolinol

CAS No.: 618411-11-3

Cat. No.: VC7663217

Molecular Formula: C16H13BrN2O

Molecular Weight: 329.197

* For research use only. Not for human or veterinary use.

5-[(2-Bromoanilino)methyl]-8-quinolinol - 618411-11-3

Specification

CAS No. 618411-11-3
Molecular Formula C16H13BrN2O
Molecular Weight 329.197
IUPAC Name 5-[(2-bromoanilino)methyl]quinolin-8-ol
Standard InChI InChI=1S/C16H13BrN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2
Standard InChI Key XXBBKQPFNKQHAQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Br

Introduction

Chemical Identity and Structural Features

5-[(2-Bromoanilino)methyl]-8-quinolinol (C₁₆H₁₂BrN₂O) is characterized by a quinoline backbone substituted with a hydroxyl group at the 8-position and a (2-bromoanilino)methyl group at the 5-position. The bromine atom on the aniline moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with structurally similar compounds, such as 7-((4-chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol , suggests that the 2-bromoanilino group enhances electrophilic aromatic substitution resistance while modulating solubility in polar solvents.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₂BrN₂O
Molecular Weight345.19 g/mol
Functional GroupsHydroxyl (8-position), Secondary Amine
Predicted LogP~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (OH and NH)

Synthetic Methodologies

The synthesis of 5-[(2-Bromoanilino)methyl]-8-quinolinol likely follows a multi-component Betti or Mannich reaction, as demonstrated in the preparation of analogous 8-hydroxyquinoline derivatives .

Betti Reaction Pathway

The Betti reaction, involving 8-hydroxyquinoline, 2-bromoaniline, and an aldehyde, offers a plausible route. For example, compound 63 in the referenced study was synthesized via refluxing 8-hydroxyquinoline with 4-chlorobenzaldehyde and 2-amino-4-hydroxypyridine in ethanol. Adapting this protocol:

  • Reagents: 8-Hydroxyquinoline (1 eq.), 2-bromoaniline (1.5 eq.), and formaldehyde (1.5 eq.) in HCl.

  • Procedure: Refluxing under acidic conditions facilitates imine formation, followed by nucleophilic attack of the quinoline’s 5-position.

  • Purification: Column chromatography (EtOAc/cyclohexane) yields the target compound.

Spectral Characterization

While experimental data for 5-[(2-Bromoanilino)methyl]-8-quinolinol are unavailable, extrapolation from analogous compounds provides insights:

  • ¹H NMR: A singlet at δ 5.3–5.5 ppm for the benzyl proton, aromatic protons between δ 7.0–9.0 ppm, and broad signals for OH/NH groups .

  • IR: Peaks at ~3330 cm⁻¹ (OH/NH stretch) and 1635 cm⁻¹ (C=O absent, distinguishing it from amide derivatives) .

Biological and Industrial Applications

Target EnzymePredicted IC₅₀Mechanism
2-Oxoglutarate Oxygenases50–100 μMCompetitive inhibition
Metalloproteases>100 μMChelation-dependent

Future Research Directions

  • Synthetic Optimization: Screen alternative catalysts (e.g., Yb(OTf)₃) to improve yield.

  • Crystallography: Determine single-crystal structure to resolve regiochemistry.

  • High-Throughput Screening: Evaluate anticancer activity against NCI-60 cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator